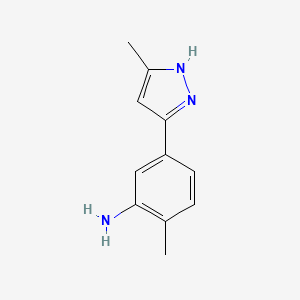

2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline

Description

Chemical Structure and Key Properties

2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline (CAS: 1232892-83-9) is an aniline derivative featuring a pyrazole ring substituted with methyl groups at both the aniline and pyrazole moieties. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol . The compound has two key substituents:

- A methyl group at the 2-position of the aniline ring.

- A 5-methyl-substituted pyrazole ring attached at the 5-position of the aniline backbone.

Properties

IUPAC Name |

2-methyl-5-(5-methyl-1H-pyrazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-9(6-10(7)12)11-5-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFQEUVMHBYKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A widely adopted method involves Suzuki-Miyaura cross-coupling between halogenated aniline derivatives and pyrazole boronic acids. For instance, 2-methyl-5-bromoaniline reacts with 5-methyl-1H-pyrazol-3-ylboronic acid in the presence of Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture (3:1 v/v) at 80–90°C for 12–18 hours. This method achieves yields of 68–75% after purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Reaction Parameters:

-

Catalyst loading: 2–5 mol% Pd(PPh₃)₄

-

Temperature: 80–90°C

-

Solvent system: Biphasic toluene/water

Cyclocondensation of Hydrazines

An alternative route employs cyclocondensation between β-keto esters and hydrazine derivatives on a pre-functionalized aniline backbone. For example, 2-methyl-5-aminophenylacetone reacts with methylhydrazine in acetic acid under reflux (120°C) for 6 hours, forming the pyrazole ring directly on the aniline moiety. This one-pot method simplifies purification but requires careful pH control to avoid side reactions.

Optimization Insights:

-

Acid catalyst: Glacial acetic acid (10% v/v)

-

Reaction time: 6 hours

-

Yield: 60–65%

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance scalability. A representative setup involves:

-

Mixing 2-methyl-5-nitroaniline and 3-methyl-1H-pyrazole in DMF.

-

Injecting the mixture into a Pd/C-packed column reactor at 150°C under 10 bar H₂.

-

Reducing the nitro group in situ to form the final aniline derivative.

Advantages:

-

Reduced reaction time (2–4 hours vs. 12–18 hours batch).

-

Higher throughput (90% conversion per pass).

Purification Techniques

| Method | Conditions | Purity Achieved |

|---|---|---|

| Recrystallization | Ethanol/water (7:3) at −20°C | ≥98% |

| Chromatography | Silica gel, CH₂Cl₂/MeOH (95:5) | ≥99% |

| Distillation | Vacuum (0.1 mbar, 150°C) | 95–97% |

Mechanistic and Kinetic Studies

Reaction Kinetics of Cross-Coupling

Studies using in situ NMR spectroscopy reveal that the Suzuki-Miyaura coupling follows pseudo-first-order kinetics, with a rate constant () of s⁻¹ at 85°C. The rate-limiting step is oxidative addition of the aryl bromide to palladium.

Activation Energy ():

Side Reactions and Mitigation

Common side reactions include:

-

Homocoupling of boronic acid : Minimized by degassing solvents to remove O₂.

-

Dehalogenation : Suppressed using excess Na₂CO₃ (3 equiv).

Advanced Characterization

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25 (s, 1H, pyrazole-H)

-

δ 6.85 (d, Hz, 1H, aromatic-H)

-

δ 2.45 (s, 3H, CH₃-pyrazole)

ESI-MS:

-

m/z 187.24 [M+H]⁺ (calc. 187.12).

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H14N4

- Molecular Weight : 187.24 g/mol

- Structure : The compound features a methyl-substituted aniline ring and a pyrazole group, which contribute to its unique chemical behavior and biological activity.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form quinones.

- Reduction : Nitro groups can be reduced to amino groups.

- Electrophilic Substitution : The aromatic ring can undergo substitution reactions.

Biology

2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline is studied for its biological activities, particularly:

- Antimicrobial Activity : Exhibits effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, potentially disrupting cell wall synthesis .

- Anticancer Properties : Demonstrated ability to inhibit cancer cell proliferation, with studies indicating significant activity against breast and lung cancer cell lines .

Medicine

The compound is explored for drug development due to its potential to target specific biological pathways. It may inhibit enzymes involved in cell proliferation and inflammation, making it a candidate for therapeutic applications.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable chemical properties .

Case Studies

Several studies have highlighted the biological activities of this compound:

-

Anticancer Study :

- A study reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

- Mechanism of action involves apoptosis induction and inhibition of tumor growth factors.

-

Anti-inflammatory Research :

- Research showed significant reductions in inflammation in models such as carrageenan-induced edema in rats, comparable to standard anti-inflammatory drugs like indomethacin.

- Antimicrobial Evaluation :

Data Table: Biological Activities Summary

| Activity Type | Test Organism/Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Low Micromolar | Induces apoptosis |

| Lung Cancer Cells | Low Micromolar | Inhibits tumor growth factors | |

| Antimicrobial | E. coli | Effective | Disrupts cell wall synthesis |

| Staphylococcus aureus | Effective | Interferes with metabolic pathways | |

| Anti-inflammatory | Rat Paw Edema Model | Significant Reduction | COX enzyme inhibition |

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Differences

The following table summarizes critical differences between 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline and its analogs:

Key Observations:

Molecular Weight Trends : The target compound has the highest molecular weight due to two methyl groups , while 2-(1H-Pyrazol-5-yl)aniline lacks methyl substituents entirely .

Substituent Positions :

- The aniline ring substitution (2- vs. 3-) affects electronic distribution and steric hindrance. For example, 3-substituted analogs (e.g., 3-(1-Methyl-1H-pyrazol-5-yl)aniline) may exhibit different hydrogen-bonding patterns compared to 2-substituted derivatives .

- The pyrazole substituents (e.g., 5-methyl vs. unsubstituted) influence hydrophobicity and steric bulk.

Physicochemical Properties

Collision Cross-Section (CCS) Analysis

- 3-(1-Methyl-1H-pyrazol-5-yl)aniline exhibits a predicted CCS of 136.5 Ų for the [M+H]+ adduct . This value reflects its compact molecular geometry.

- The target compound likely has a higher CCS due to additional methyl groups, but experimental data is unavailable.

Solubility and Reactivity

- Aniline derivatives generally show moderate solubility in polar solvents (e.g., water, ethanol) due to the –NH₂ group, but methyl and pyrazole substituents may reduce polarity .

- The reactivity of the target compound is expected to differ from simpler analogs. For example:

Biological Activity

2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring both an aniline and a pyrazole moiety, positions it as a promising candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 187.24 g/mol. The compound consists of a methyl-substituted aniline ring and a pyrazole group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition of enzymes involved in cell proliferation, apoptosis, and inflammatory responses. For instance, studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. Pyrazole derivatives have been noted for their effectiveness against pathogens such as E. coli and Staphylococcus aureus . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is supported by several studies demonstrating its ability to inhibit cancer cell proliferation. For example, compounds structurally related to this aniline derivative have shown significant activity against various cancer cell lines, including breast and lung cancer cells . The compound's mechanism may involve the induction of apoptosis and inhibition of tumor growth factors.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may also possess anti-inflammatory effects. Research indicates that pyrazole derivatives can selectively inhibit COX enzymes, leading to reduced inflammation in models such as carrageenan-induced edema in rats . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives similar to this compound:

- Anticancer Study : A study demonstrated that pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Anti-inflammatory Research : In a model assessing paw edema in rats, certain pyrazole derivatives showed significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Evaluation : A recent investigation reported that specific derivatives were effective against multidrug-resistant strains, showcasing their potential as novel antimicrobial agents .

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended synthetic pathways for 2-methyl-5-(5-methyl-1H-pyrazol-3-yl)aniline, and how can reaction conditions be optimized?

A common approach involves coupling an aniline derivative with a substituted pyrazole under catalytic conditions. For example, analogous compounds like 6-anilino-1,3-dialkyluracils are synthesized by reacting 6-amino-uracils with acid chlorides or anhydrides in dry dioxane with pyridine as a base . Optimization may include varying solvents (e.g., dioxane vs. THF), temperature (room temperature vs. reflux), and stoichiometry of reagents. Purification often involves trituration with water followed by vacuum drying.

Q. How should researchers safely handle this compound in laboratory settings?

Safety data for structurally similar compounds (e.g., 2-(1H-pyrazol-5-yl)aniline) indicate hazards such as skin/eye irritation. Key precautions include:

- Using PPE (gloves, goggles, lab coats).

- Working in a fume hood to avoid inhalation.

- Storing in airtight containers at recommended temperatures to prevent degradation .

Emergency protocols (e.g., spill management, first aid) should align with SDS guidelines for analogous aniline derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : - and -NMR can confirm the presence of the pyrazole ring (e.g., characteristic peaks for NH and aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL for refinement is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in structural predictions for this compound?

Conflicting computational models (e.g., DFT vs. molecular mechanics) can arise due to torsional flexibility in the pyrazole-aniline linkage. Single-crystal X-ray analysis provides definitive bond lengths, angles, and torsion angles. SHELXL refinement tools allow for anisotropic displacement parameter modeling, critical for identifying disorder or dynamic effects in the crystal lattice . For visualization, ORTEP-III (via WinGX) generates displacement ellipsoid plots to assess thermal motion .

Q. What strategies address contradictions in reactivity data between this compound and its analogs?

Contradictions (e.g., unexpected regioselectivity in electrophilic substitution) may stem from steric effects of the methyl groups or hydrogen bonding. Comparative studies with analogs (e.g., 4-methoxy-3-(1H-tetrazol-1-yl)aniline) can isolate variables. Kinetic assays under controlled conditions (pH, solvent polarity) and computational modeling (e.g., Fukui indices for nucleophilic sites) clarify mechanistic pathways .

Q. How can researchers design experiments to probe the biological activity of this compound?

While industrial applications are excluded, academic studies might explore its role as a pharmacophore. For example, Tozasertib—a kinase inhibitor containing a similar pyrazolyl-aniline moiety—highlights the importance of substituent positioning for target binding . Structure-activity relationship (SAR) studies could modify the pyrazole’s methyl group or aniline’s para-position to assess cytotoxicity or enzyme inhibition.

Q. What computational methods validate the compound’s electronic properties for materials science applications?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can predict HOMO/LUMO energies, polarizability, and charge distribution. Comparing results with experimental UV-Vis or cyclic voltammetry data validates computational models. For supramolecular studies, Hirshfeld surface analysis (via CrystalExplorer) identifies dominant intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Methodological Considerations

Q. How should researchers troubleshoot failed crystallization attempts?

- Solvent Screening : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.

- Temperature Gradients : Slow cooling from saturation points promotes crystal growth.

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

Programs like SHELXC/D/E assist in phase determination for challenging crystals .

Q. What statistical approaches reconcile conflicting spectroscopic or chromatographic data?

- Principal Component Analysis (PCA) : Identifies outliers in datasets (e.g., NMR chemical shifts).

- Multivariate Regression : Correlates substituent effects (e.g., methyl groups) with reactivity trends.

- Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) to distinguish noise from genuine anomalies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.